molecular formula C8H5N3O2S B14461284 2-(2-Nitrothiophen-3-yl)pyrimidine CAS No. 65912-10-9

2-(2-Nitrothiophen-3-yl)pyrimidine

Cat. No.: B14461284
CAS No.: 65912-10-9
M. Wt: 207.21 g/mol
InChI Key: BOVFTXCQWQPUNW-UHFFFAOYSA-N
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Description

2-(2-Nitrothiophen-3-yl)pyrimidine is a heterocyclic compound that combines a pyrimidine ring with a nitro-substituted thiophene ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. The presence of both pyrimidine and thiophene moieties in its structure endows it with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrothiophen-3-yl)pyrimidine typically involves the condensation of a pyrimidine derivative with a nitro-substituted thiophene. One common method is the reaction of 2-aminopyrimidine with 2-nitrothiophene-3-carboxaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitrothiophen-3-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

    Coupling Reactions: Boronic acids, palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).

Major Products Formed

Scientific Research Applications

2-(2-Nitrothiophen-3-yl)pyrimidine has diverse applications in scientific research:

Comparison with Similar Compounds

2-(2-Nitrothiophen-3-yl)pyrimidine can be compared with other similar compounds, such as:

Properties

CAS No.

65912-10-9

Molecular Formula

C8H5N3O2S

Molecular Weight

207.21 g/mol

IUPAC Name

2-(2-nitrothiophen-3-yl)pyrimidine

InChI

InChI=1S/C8H5N3O2S/c12-11(13)8-6(2-5-14-8)7-9-3-1-4-10-7/h1-5H

InChI Key

BOVFTXCQWQPUNW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C2=C(SC=C2)[N+](=O)[O-]

Origin of Product

United States

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